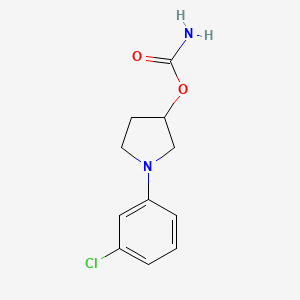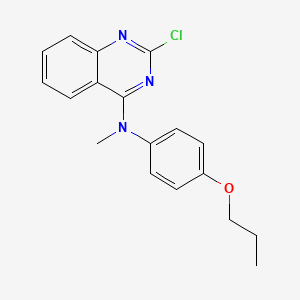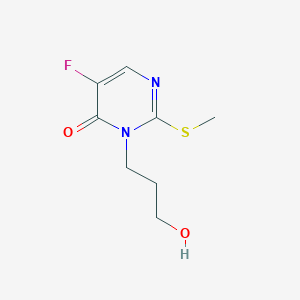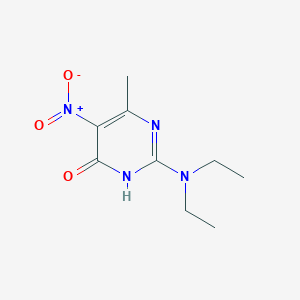
5-Hydrazinyl-4-methyl-3-phenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-4-methyl-3-phenylisoxazole is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-4-methyl-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-phenylisoxazole-3-carbohydrazide with hydrazine hydrate in refluxing methanolic conditions for 3-5 hours . This method ensures the formation of the desired hydrazinyl derivative with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydrazinyl-4-methyl-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydrazinyl-4-methyl-3-phenylisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Hydrazinyl-4-methyl-3-phenylisoxazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Another isoxazole derivative used in the synthesis of penicillin intermediates.
5-Phenylisoxazole-3-carbohydrazide: A precursor in the synthesis of 5-Hydrazinyl-4-methyl-3-phenylisoxazole.
Uniqueness
This compound is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug discovery, offering potential therapeutic benefits not found in other similar compounds.
Eigenschaften
CAS-Nummer |
25388-07-2 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(4-methyl-3-phenyl-1,2-oxazol-5-yl)hydrazine |
InChI |
InChI=1S/C10H11N3O/c1-7-9(13-14-10(7)12-11)8-5-3-2-4-6-8/h2-6,12H,11H2,1H3 |
InChI-Schlüssel |
QLIYEZSWMPHVLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1C2=CC=CC=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)

methanone](/img/structure/B12911035.png)

![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)



![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)



